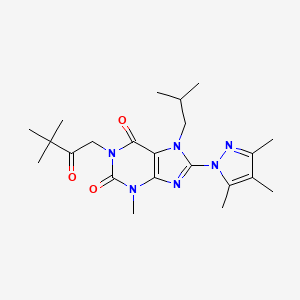
N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H19F2N5O3S and its molecular weight is 459.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
Polymer Synthesis and Characterization
Research on novel diamines and their polymerization with various dianhydrides highlights the development of new polyimides with significant solubility in organic solvents and high thermal stability. These materials are potentially applicable in high-performance applications due to their favorable thermal and solubility properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Anticancer and Antimicrobial Research
Anticancer Activity
The design and synthesis of pyrimidin-4-one derivatives have shown significant anticancer activity, especially against human breast adenocarcinoma cell lines. This suggests that compounds with similar core structures could be explored for their potential as anticancer agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Antimicrobial Activity
The development of chromone-pyrimidine coupled derivatives demonstrates an environmentally friendly synthesis approach, with some derivatives exhibiting potent antifungal and antibacterial activities. This indicates the potential for structurally related compounds in antimicrobial research (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Heterocyclic Compound Synthesis
Development of Heterocyclic Compounds
The synthesis of heterocyclic compounds through interactions with various chemical reagents underscores the versatility and potential of pyrimidine derivatives in creating bioactive molecules. Such compounds have applications ranging from medicinal chemistry to materials science, indicating a broad research area for related chemical structures (El-kerdawy, Yousif, El-Emam, Moustafa, & El-Sherbeny, 1996).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol with 2-oxo-2-(phenethylamino)ethyl chloride followed by reaction with 3,4-difluorobenzoyl chloride.", "Starting Materials": [ "4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol", "2-oxo-2-(phenethylamino)ethyl chloride", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: 4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol is reacted with sodium hydroxide to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with 2-oxo-2-(phenethylamino)ethyl chloride in the presence of a base such as triethylamine to form the intermediate N-(2-(phenethylamino)-2-oxoethyl)-4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol.", "Step 3: The intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
Número CAS |
872608-47-4 |
Nombre del producto |
N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |
Fórmula molecular |
C21H19F2N5O3S |
Peso molecular |
459.47 |
Nombre IUPAC |
N-[4-amino-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N5O3S/c22-14-7-6-13(10-15(14)23)19(30)26-17-18(24)27-21(28-20(17)31)32-11-16(29)25-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Clave InChI |
JQTMRTHDZLCKAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



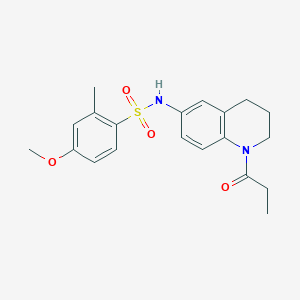
![Ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2919545.png)
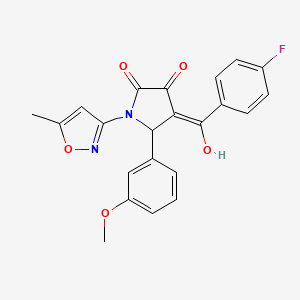
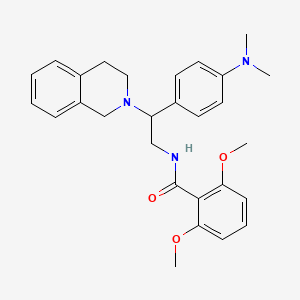
![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919551.png)
![3-(dimethylamino)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2919553.png)
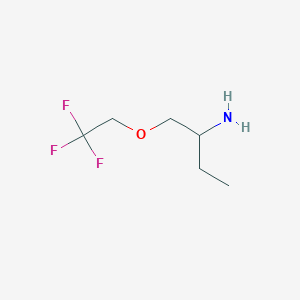
![(3,4-dihydroisoquinolin-2(1H)-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2919555.png)

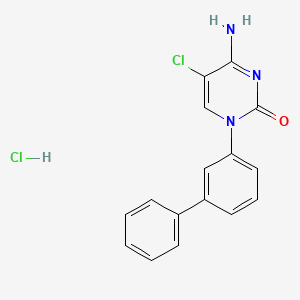
![2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2919559.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2919561.png)
![(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2919563.png)
